molecular formula C11H11N3O B012814 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 110911-78-9

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B012814
CAS No.: 110911-78-9
M. Wt: 201.22 g/mol
InChI Key: PWBYHQRMXASZSM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxy-3-methylpyridine with hydrazine derivatives, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
  • 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-amine

Uniqueness

Compared to similar compounds, 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-3-15-11-9(7-12)10-6-8(2)4-5-14(10)13-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBYHQRMXASZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C=CC(=CC2=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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